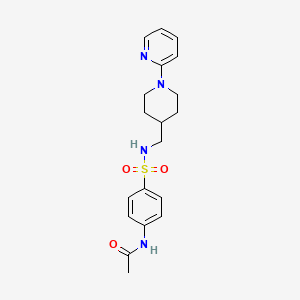
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)méthyl)sulfamoyl)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a combination of pyridine, piperidine, and sulfonamide groups
Applications De Recherche Scientifique
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation.
Mode of Action
The compound interacts with its target, the tyrosine kinases, by binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways that they modulate.
Pharmacokinetics
It’s worth noting that the compound’s structure, particularly its polytopic nature and the presence of amide, amine, and pyrimidine groups, may influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation. By inhibiting tyrosine kinases, the compound disrupts growth factor signaling pathways, leading to reduced cell proliferation and growth. This makes it a potential therapeutic agent for conditions characterized by overactive cell proliferation, such as leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting pyridine with piperidine under controlled conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Acetylation: Finally, the sulfonamide intermediate is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)benzamide
- N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[4-[(1-pyridin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-15(24)22-17-5-7-18(8-6-17)27(25,26)21-14-16-9-12-23(13-10-16)19-4-2-3-11-20-19/h2-8,11,16,21H,9-10,12-14H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSUKGRAYVRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














